3-Hydroxy-3',4'-dimethoxyflavone

描述

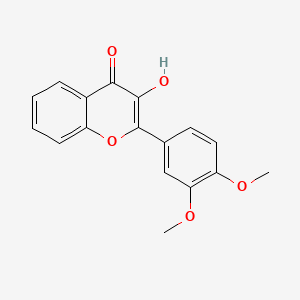

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLAVJWSFYZDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218968 | |

| Record name | NSC 102051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6889-80-1 | |

| Record name | 3′,4′-Dimethoxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6889-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 102051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-3',4'-DIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B35R9JIHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3',4'-dimethoxyflavone: Structure, Properties, and Biological Activity

Introduction

3-Hydroxy-3',4'-dimethoxyflavone, a member of the flavonol subclass of flavonoids, is a polyphenolic compound of significant interest to the scientific community. Flavonols are characterized by a 3-hydroxy group on their C-ring, and the specific substitution pattern of methoxy groups on the B-ring of this compound contributes to its distinct biological activities. While related methoxylated flavonoids are found in various plant species, this particular compound is often synthesized for research purposes to investigate its therapeutic potential.[1] Notably, it has emerged as a promising candidate in cancer research, particularly for its effects on glioblastoma multiforme. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action in cancer cells.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a C6-C3-C6 backbone, with a hydroxyl group at the 3-position and two methoxy groups at the 3' and 4' positions of the B-ring.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one | N/A |

| CAS Number | 6889-80-1 | [1] |

| Molecular Formula | C₁₇H₁₄O₅ | [1] |

| Molecular Weight | 298.29 g/mol | [1] |

| Appearance | White to off-white powder (for 3',4'-dimethoxyflavone) | [2] |

| Melting Point | 154-155 °C (for 3',4'-dimethoxyflavone) | [3] |

| Boiling Point | 428.5 ± 45.0 °C (Predicted) | [3] |

| Solubility | DMSO: ≥20 mg/mL (for 3',4'-dimethoxyflavone) | [2] |

| LogP | 3.650 (Estimated) | N/A |

Note: Some of the physical properties listed are for the closely related compound 3',4'-dimethoxyflavone (CAS: 4143-62-8) due to a lack of specific experimental data for this compound.

-

UV-Vis (in MeOH): Expected λmax around 270-285 nm and 330-340 nm.[6]

-

IR (KBr, cm⁻¹): Expected characteristic peaks for -OH stretching, C=O (ketone) stretching, C=C (aromatic) stretching, and C-O (ether) stretching.

-

¹H-NMR and ¹³C-NMR: The spectra would show characteristic shifts for the aromatic protons and carbons of the flavonoid backbone, as well as the methoxy and hydroxyl groups.

Biological Activity and Mechanism of Action

The primary area of research for this compound (HDMF) is its potential as an anticancer agent, particularly in the context of glioblastoma multiforme (GBM).[7]

Anticancer Activity in Glioblastoma

Studies on human glioblastoma cell lines, such as U251, have demonstrated that HDMF can suppress the aggressive nature of these cancer cells.[7][8] Key findings include:

-

Inhibition of Migration and Invasion: HDMF dose-dependently reduces the migratory and invasive capabilities of glioblastoma cells.[7]

-

Modulation of Signaling Pathways: The anticancer effects of HDMF are linked to its ability to inhibit the p38 and ERK signaling proteins.[7] This inhibition leads to the indirect suppression of Matrix Metalloproteinase-3 (MMP-3) activity, an enzyme crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[7]

-

Suppression of Stemness: HDMF has been shown to inhibit the formation of neurospheres and reduce the expression of glioma stem cell markers like Musashi, Sox-2, and c-myc.[7] This suggests that HDMF may target the cancer stem cell population, which is often responsible for tumor recurrence and resistance to therapy.

-

Cytotoxicity: Notably, at concentrations effective for inhibiting migration and invasion, HDMF does not exhibit significant cytotoxicity, indicating a favorable therapeutic window.[7]

The signaling pathway for the inhibition of glioblastoma cell migration and invasion by this compound is depicted below.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound

The synthesis is typically a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[1][4]

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Chalcone Intermediate)

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.[4]

-

Add an aqueous solution of sodium hydroxide (e.g., 50%) to the mixture while stirring.[4]

-

Continue stirring at room temperature for 24-48 hours.[4]

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.[4]

-

The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).[4]

-

Add a catalytic amount of iodine (I₂).[4]

-

Reflux the mixture for 1-2 hours.[4]

-

After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.[4]

-

The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.[4]

The workflow for the synthesis of this compound is illustrated below.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the migration of glioblastoma cells.

-

Seed U251 glioblastoma cells in a 6-well plate and grow to form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

The rate of wound closure is measured to determine the effect of the compound on cell migration.

Transwell Invasion Assay

This assay measures the ability of glioblastoma cells to invade through a basement membrane matrix.

-

Coat the upper chamber of a Transwell insert with a layer of Matrigel.

-

Seed U251 cells in serum-free media containing different concentrations of this compound in the upper chamber.

-

Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells to quantify the effect of the compound on invasion.

Western Blot Analysis for p38 and ERK

This technique is used to measure the levels of total and phosphorylated p38 and ERK proteins.

-

Treat U251 cells with this compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for total p38, phosphorylated p38, total ERK, and phosphorylated ERK.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the level of activation of these signaling pathways.

Conclusion

This compound is a promising flavonoid with significant potential as a therapeutic agent, particularly in the treatment of glioblastoma multiforme. Its ability to inhibit key signaling pathways involved in cancer cell migration and invasion, as well as its effects on cancer stemness, without causing significant cytotoxicity, makes it a compelling candidate for further preclinical and clinical investigation. The synthetic routes are well-established, allowing for the production of this compound and its derivatives for further structure-activity relationship studies. Future research should focus on optimizing its bioavailability and further elucidating its mechanism of action in various cancer models.

References

- 1. This compound | 6889-80-1 | Benchchem [benchchem.com]

- 2. 3 ,4 -Dimethoxyflavone 4143-62-8 [sigmaaldrich.com]

- 3. 4143-62-8 CAS MSDS (3',4'-DIMETHOXYFLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phyto-mycotherapeutic Supplement, Namely Ganostile, as Effective Adjuvant in Brain Cancer Management: An In Vitro Study Using U251 Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Dimethoxyflavones

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyflavones, a subclass of flavonoids characterized by the presence of two methoxy groups on the flavone backbone, have garnered significant scientific interest due to their diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of their natural sources, detailed methodologies for their isolation and purification, and insights into their biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrences of Dimethoxyflavones

Dimethoxyflavones are predominantly found in the plant kingdom, with certain families and species being particularly rich sources. The specific location and concentration of these compounds can vary depending on the plant part, geographical location, and harvesting time.

Primary Botanical Sources

The most well-documented sources of dimethoxyflavones include, but are not limited to:

-

Zingiberaceae Family: Notably, Kaempferia parviflora, also known as black ginger or Thai ginseng, is a prominent source of 5,7-dimethoxyflavone.[1][2][3][4][5] The rhizomes of this plant are widely studied for their high content of various methoxyflavones.[6]

-

Rutaceae Family: Various Citrus species are known to contain polymethoxyflavones, including dimethoxyflavones, primarily in their peels.[7][8]

-

Apiaceae and Asteraceae Families: Plants within these families have also been identified as sources of dimethoxyflavones like 7,4'-dimethoxyflavone.

-

Muntingia calabura (Muntingiaceae): The leaves of this plant have been shown to contain 5-hydroxy-6,7-dimethoxyflavone.

-

Combretum zeyheri (Combretaceae): This plant is a source of 5-hydroxy-7,4'-dimethoxyflavone.[9]

-

Artemisia monosperma (Asteraceae): This species contains 4',5-dihydroxy-6,7-dimethoxyflavone (cirsimaritin).

Quantitative Analysis of Dimethoxyflavone Content

The yield of dimethoxyflavones from natural sources is influenced by the plant material, extraction method, and solvent system employed. The following table summarizes quantitative data on the extraction of 5,7-dimethoxyflavone, a well-studied dimethoxyflavone.

| Plant Source | Plant Part | Extraction Method | Solvent System | Yield of 5,7-dimethoxyflavone | Reference |

| Kaempferia parviflora | Rhizomes | Maceration | 95% Ethanol | 48.1 g/100 mL of extract | [3] |

| Kaempferia parviflora | Rhizomes | Maceration | 75% Ethanol | 3.49 g/100 mL of extract | [3] |

| Kaempferia parviflora | Rhizomes | Maceration | 50% Ethanol | 2.14 g/100 mL of extract | [3] |

| Kaempferia parviflora | Rhizomes | Maceration | 25% Ethanol | 1.11 g/100 mL of extract | [3] |

| Kaempferia parviflora | Dry Rhizomes | Ethanolic Extraction | Ethanol | 2.15 ± 0.64 g/100 g of dry rhizomes (TLC-densitometry) | [1][2] |

| Kaempferia parviflora | Dry Rhizomes | Ethanolic Extraction | Ethanol | 1.96 ± 0.51 g/100 g of dry rhizomes (TLC image analysis) | [1][2] |

| Kaempferia parviflora | Rhizomes | Ultrasound-Assisted Extraction (Optimized for total methoxyflavones) | 95.00% Ethanol | Not specified for 5,7-dimethoxyflavone alone, but total methoxyflavone content was 327.25 mg/g of extract. | [10] |

Experimental Protocols: Isolation and Purification

The isolation of dimethoxyflavones from plant matrices is a multi-step process involving extraction, followed by chromatographic separation and purification.

Extraction of Crude Dimethoxyflavones

Objective: To extract a broad range of compounds, including dimethoxyflavones, from the plant material.

Methodology: Maceration

-

Plant Material Preparation: Air-dry the desired plant part (e.g., rhizomes, leaves, or peels) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Choose an appropriate solvent based on the polarity of the target dimethoxyflavones. Ethanol, methanol, acetone, and hexane are commonly used. For 5,7-dimethoxyflavone from K. parviflora, 95% ethanol has been shown to yield high concentrations.[3]

-

Extraction Process:

-

Soak the powdered plant material in the selected solvent in a sealed container at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

-

Allow the mixture to stand for a period of 3 to 7 days, with occasional agitation.

-

After the maceration period, filter the mixture to separate the liquid extract from the solid plant residue.

-

Repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Methodology: Ultrasound-Assisted Extraction (UAE)

-

Plant Material and Solvent: Prepare the powdered plant material and select the solvent as described for maceration.

-

Extraction Process:

-

Suspend the powdered plant material in the solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) for a defined period (e.g., 15-60 minutes). The temperature should be controlled to avoid degradation of the compounds.

-

After sonication, filter the mixture and concentrate the extract as described above. UAE can significantly reduce extraction time and improve efficiency.

-

Chromatographic Separation and Purification

Objective: To isolate individual dimethoxyflavones from the crude extract.

A. Column Chromatography (CC)

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used as the stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used for elution. For example, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.

-

Procedure:

-

Pack a glass column with the chosen stationary phase slurried in the initial mobile phase solvent.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool fractions containing the same compound (as determined by TLC) and evaporate the solvent.

-

B. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is frequently used for the separation of flavonoids.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape, is a common mobile phase system.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds, typically at wavelengths between 250-370 nm.

-

Procedure:

-

Dissolve the partially purified fraction from column chromatography in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the gradient elution program to separate the components.

-

Collect the fractions corresponding to the peaks of interest.

-

Evaporate the solvent to obtain the pure compound.

-

C. Flash Chromatography

This is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, significantly reducing the separation time. The principles are similar to traditional column chromatography but on a larger scale and with faster flow rates.

D. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. It is particularly useful for the separation of components from complex crude extracts.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by a dimethoxyflavone and a general workflow for the isolation and identification of these compounds.

Caption: PI3K/Akt Signaling Pathway Activated by 5,7-Dimethoxyflavone.

Caption: General Workflow for Dimethoxyflavone Isolation.

Conclusion

The study of dimethoxyflavones from natural sources presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the key botanical sources, methodologies for isolation and characterization, and the biological context of these fascinating compounds. The detailed protocols and quantitative data are intended to empower researchers to efficiently and effectively explore the rich chemical diversity of the plant kingdom in their quest for new medicines and scientific knowledge.

References

- 1. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferia Parviflora 5% 5, 7-Dimethoxyflavone Black Ginger Root Extract - Black Ginger Root Extract and Black Ginger Root P. E. [nutramax.en.made-in-china.com]

- 6. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 3-Hydroxy-3',4'-dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3',4'-dimethoxyflavone (HDMF) is a flavonoid that has demonstrated significant biological activity, particularly in the context of cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of HDMF's bioactivities, with a primary focus on its anti-cancer properties in glioblastoma. The document details the compound's mechanism of action, summarizes available quantitative data, outlines key experimental protocols, and visualizes the involved signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Biological Activity: Anti-Glioblastoma Effects

The primary described biological activity of this compound is its ability to suppress the aggressiveness of glioblastoma multiforme (GBM), one of the most lethal forms of brain cancer. HDMF has been shown to inhibit key processes involved in tumor progression, namely cell migration, invasion, and the maintenance of cancer stem-like cell populations.[1]

Mechanism of Action: Inhibition of p38 and ERK Signaling

HDMF exerts its anti-glioblastoma effects through the modulation of intracellular signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[1] These kinases are crucial components of signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, migration, and invasion. In the context of glioblastoma, the p38 and ERK pathways are often aberrantly activated, contributing to the tumor's aggressive phenotype.[2]

By inhibiting p38 and ERK signaling, HDMF leads to the downstream suppression of Matrix Metalloproteinase-3 (MMP-3) activity.[1] MMPs are a family of enzymes responsible for degrading the extracellular matrix, a critical step in tumor invasion and metastasis. The reduction in MMP-3 activity is a likely contributor to the observed decrease in the migratory and invasive capabilities of glioblastoma cells upon treatment with HDMF.[1]

Furthermore, HDMF has been observed to inhibit Bcl-w-induced neurosphere formation and the expression of glioma stem cell markers such as Musashi, Sox-2, and c-myc.[1] This suggests that HDMF can target the cancer stem cell population within the tumor, which is believed to be responsible for tumor recurrence and resistance to therapy.

It is noteworthy that the concentrations of HDMF that are effective in inhibiting migration and invasion do not exhibit significant cytotoxicity in U251 glioblastoma cells, as determined by FACS analysis.[1]

Quantitative Data

While the primary study on this compound in glioblastoma demonstrated a dose-dependent inhibition of migration and invasion, specific IC50 values for these effects have not been reported.[1] The study indicated that the treatment concentrations used did not exert cytotoxicity.[1] However, quantitative data for related flavonoids and other biological activities are available and are summarized below for comparative purposes.

| Compound | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |

| 7-hydroxy-3',4'-dimethoxyflavone | Antioxidant Activity | DPPH Assay | > 100 µg/mL | [3] |

| 3'-hydroxy-3,4'-dimethoxyflavone | Cytotoxicity | SK-MEL-1 (Melanoma) | Not specified, but potent | [4] |

| 5-hydroxy-3',4',7-trimethoxyflavone | Reversal of Drug Resistance | K562/BCRP | RI50 = 7.2 nM | [5] |

| 3',4'-Dimethoxyflavone | Neuroprotection | HeLa & SH-SY5Y cells | EC50 ≈ 10 µM |

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Culture

U251 human glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

-

Cell Seeding: Plate U251 cells in 6-well plates and grow to confluence.

-

Scratch Creation: Create a linear "scratch" in the confluent monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh media containing various concentrations of HDMF.

-

Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

-

Analysis: The migration of cells into the scratched area is quantified by measuring the width of the scratch at different points and comparing the closure between treated and untreated wells.

Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, a basement membrane extract.

-

Cell Seeding: Seed U251 cells in the upper chamber of the transwell insert in serum-free media containing different concentrations of HDMF.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% FBS.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis: After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated groups is compared to the untreated control.

Neurosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem-like cells.

-

Single-Cell Suspension: Dissociate U251 cells into a single-cell suspension.

-

Plating: Plate the cells at a low density in non-adherent culture plates or flasks.

-

Culture Medium: Culture the cells in a serum-free neural stem cell medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), along with various concentrations of HDMF.

-

Neurosphere Formation: Over a period of several days to weeks, cancer stem-like cells will proliferate and form floating spherical colonies known as neurospheres.

-

Quantification: The number and size of the neurospheres are quantified and compared between the treated and untreated groups.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treat U251 cells with HDMF for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-ERK, total p38, total ERK, MMP-3, and a loading control like β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of HDMF in Glioblastoma

Caption: HDMF signaling pathway in glioblastoma.

Experimental Workflow for Assessing Anti-Invasion Activity

Caption: Workflow of the in vitro invasion assay.

Other Potential Biological Activities

While the anti-cancer effects of HDMF are the most well-documented, the broader class of dimethoxyflavones exhibits a range of other biological activities. Further research is warranted to specifically investigate these properties in HDMF.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. However, a study on the structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, showed low radical scavenging activity in a DPPH assay, with an IC50 value greater than 100 µg/mL.[3] This suggests that the antioxidant capacity of HDMF may not be its primary mechanism of action, although direct evaluation is necessary for confirmation.

Anti-inflammatory Activity

Many flavonoids possess anti-inflammatory properties. For instance, various dimethoxyflavones have been shown to reduce carrageenan-induced paw edema in rats and inhibit the production of pro-inflammatory mediators.[6] Given the structural similarities, it is plausible that HDMF also possesses anti-inflammatory effects, which could be a valuable area for future investigation.

Conclusion

This compound has emerged as a promising compound with potent anti-glioblastoma activity. Its ability to inhibit key signaling pathways involved in tumor cell migration, invasion, and stemness, without significant cytotoxicity, highlights its potential as a lead compound for the development of novel cancer therapeutics. While further studies are required to fully elucidate its quantitative efficacy and to explore its other potential biological activities, the existing data provide a strong rationale for continued research into the therapeutic applications of HDMF. This technical guide serves as a foundational resource to aid in these future endeavors.

References

- 1. This compound suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Mechanism of Flavonoids on High-Grade Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3'-Hydroxy-3,4'-dimethoxyflavone blocks tubulin polymerization and is a potent apoptotic inducer in human SK-MEL-1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of Methoxylated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antioxidant properties of methoxylated flavonoids, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Methoxylated Flavonoids and their Antioxidant Potential

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their beneficial health effects, including antioxidant activity.[1][2] Methoxylated flavonoids are a subclass characterized by the presence of one or more methoxy (-OCH3) groups on their basic flavonoid structure.[3] While hydroxylation of the flavonoid backbone is traditionally associated with direct radical scavenging activity, methoxylation has been shown to significantly influence their antioxidant potential through various mechanisms.[1][4]

Methoxylation can enhance the metabolic stability and bioavailability of flavonoids, making them more effective in vivo.[2][4] These compounds can exert their antioxidant effects either directly by scavenging free radicals or indirectly by upregulating the expression of endogenous antioxidant enzymes.[5][6] This dual activity makes methoxylated flavonoids a promising area of research for the development of novel therapeutic agents against oxidative stress-related diseases.

Mechanisms of Antioxidant Action

The antioxidant activity of methoxylated flavonoids is multifaceted, involving both direct and indirect mechanisms.

2.1. Direct Antioxidant Activity (Radical Scavenging)

The direct antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[7][8] While methoxylation can reduce the hydrogen-donating capacity of a hydroxyl group by replacing it, the overall structure-activity relationship is complex. The substitution of hydroxyl groups with methoxyl groups can alter the redox potential of the flavonoid, which in turn affects its radical scavenging capacity.[1]

The key structural features for direct antioxidant activity in flavonoids include:

-

An ortho-dihydroxyl group (catechol) in the B-ring.[1]

-

A 2,3-double bond in conjugation with a 4-oxo group in the C-ring.[1]

-

A 3-hydroxyl group in the C-ring.[1]

While methoxylation at these key positions may decrease direct scavenging activity, it can enhance other properties that contribute to overall antioxidant efficacy.

2.2. Indirect Antioxidant Activity (Modulation of Cellular Signaling Pathways)

Methoxylated flavonoids have been shown to be potent inducers of cytoprotective enzymes through the modulation of cellular signaling pathways, primarily the Keap1-Nrf2 pathway.[5][6]

-

The Keap1-Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like certain methoxylated flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[9][10][11] Flavones methoxylated at the 5-position of the A-ring have been identified as potent inducers of NQO1.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to oxidative stress.[[“]][[“]] Flavonoids can modulate these pathways to enhance antioxidant defenses. For instance, activation of MAPK sub-pathways can lead to the upregulation of Nrf2.[[“]] Conversely, some flavonoids can inhibit the overactivation of p38 MAPK, thereby reducing tissue injury and apoptosis.[[“]]

Structure-Activity Relationships

The antioxidant activity of methoxylated flavonoids is intricately linked to their chemical structure. Key determinants include the number and position of methoxy and hydroxyl groups.

-

Impact of Methoxylation: Substitution of hydroxyl groups with methoxy groups generally decreases the direct radical scavenging activity as measured by assays like DPPH.[14][15] However, this substitution can increase the lipophilicity of the molecule, potentially enhancing its cellular uptake and bioavailability.[16] Furthermore, specific methoxylation patterns, such as at the 5-position of the A-ring, are associated with potent induction of the Nrf2 pathway and indirect antioxidant effects.[5][6]

-

Role of Hydroxyl Groups: The presence and position of hydroxyl groups remain critical for antioxidant capacity. A catechol group (3',4'-dihydroxy) on the B-ring is a strong determinant of high antioxidant activity.[1][17] A free hydroxyl group at the 3-position also contributes significantly to radical scavenging.[1]

Quantitative Antioxidant Activity Data

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays. The following table summarizes the antioxidant activities of several methoxylated flavonoids from the literature, expressed as IC50 (the concentration required to inhibit 50% of the radical) or ORAC (Oxygen Radical Absorbance Capacity) values. Lower IC50 values indicate higher antioxidant activity.

| Flavonoid | Assay | IC50 (µM) | ORAC (µmol TE/µmol) | Reference |

| Flavones | ||||

| 5,7-Dimethoxyflavone | DPPH | >100 | - | [14] |

| 3',4'-Dimethoxyflavone | DPPH | >100 | - | [14] |

| 5,7,4'-Trimethoxyflavone | DPPH | >100 | - | [14] |

| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | DPPH | >100 | - | [14] |

| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | DPPH | >100 | - | [14] |

| Flavonols | ||||

| 3-O-Methylquercetin | DPPH | ~50 | ~2.5 | [18] |

| 7-O-Methylquercetin | DPPH | ~25 | ~4.0 | [18] |

| Kaempferide (Kaempferol 4'-methyl ether) | DPPH | ~15 | - | [19] |

| Isorhamnetin (Quercetin 3'-methyl ether) | DPPH | ~10 | - | [19] |

| Flavanones | ||||

| Hesperetin | ORAC | - | ~1.5 | [20] |

| Hesperidin | ORAC | - | ~0.5 | [20] |

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

5.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[21][22]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (methoxylated flavonoid)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Add a specific volume of the test compound or control solution to the wells of a 96-well plate (e.g., 100 µL).

-

Add the DPPH solution to each well (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

5.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[23][24]

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and positive control.

-

Add a small volume of the test compound or control solution to the wells (e.g., 10 µL).

-

Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

5.3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[25][26]

-

Reagents and Materials:

-

Fluorescein sodium salt (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

Test compound

-

Positive control (Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.

-

Add the test compound or Trolox standards to the wells of a black 96-well plate.

-

Add the fluorescein solution to all wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

Calculate the area under the curve (AUC) for the blank, standards, and samples.

-

Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Express the ORAC value of the sample in Trolox equivalents (TE).

-

5.4. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[27][28][29]

-

Reagents and Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or AAPH

-

Test compound

-

Positive control (e.g., Quercetin)

-

Black 96-well microplate with a clear bottom

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a black 96-well plate and allow them to attach for 24 hours.

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with the test compound and DCFH-DA for 1 hour at 37°C. DCFH-DA is taken up by the cells and deacetylated to DCFH.

-

Wash the cells with PBS to remove the extracellular compound and probe.

-

Add ABAP or AAPH to induce oxidative stress. This will oxidize the non-fluorescent DCFH to the highly fluorescent DCF.

-

Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation at 485 nm, emission at 538 nm).

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control cells.

-

The EC50 value (the concentration required to provide 50% of the antioxidant effect) can be determined.

-

Visualization of Signaling Pathways and Workflows

6.1. Keap1-Nrf2 Signaling Pathway

Caption: Keap1-Nrf2 signaling pathway activation by methoxylated flavonoids.

6.2. MAPK Signaling in Oxidative Stress Response

Caption: Modulation of MAPK signaling pathways by methoxylated flavonoids.

6.3. Experimental Workflow for Antioxidant Activity Assessment

Caption: Workflow for assessing the antioxidant properties of methoxylated flavonoids.

Conclusion

Methoxylated flavonoids represent a promising class of antioxidant compounds with significant potential for therapeutic applications. Their enhanced bioavailability and ability to modulate key cellular signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, distinguish them from their hydroxylated counterparts. While direct radical scavenging may be reduced, their capacity for indirect antioxidant activity through the induction of cytoprotective enzymes is a key advantage. Further research, utilizing a combination of in vitro and cell-based assays as outlined in this guide, will be crucial in fully elucidating the structure-activity relationships and therapeutic potential of this important subclass of flavonoids.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]

- 13. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. | Cranberry Institute [cranberryinstitute.org]

3-Hydroxy-3',4'-dimethoxyflavone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-3',4'-dimethoxyflavone For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HDMF) is a flavonoid compound that has demonstrated significant potential as a multi-target therapeutic agent, particularly in oncology. This document provides a comprehensive analysis of its mechanism of action, focusing on its effects on cancer cell proliferation, invasion, stemness, and the underlying signaling pathways. HDMF exerts its anticancer effects through the modulation of key cellular processes, including the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and suppression of critical signaling cascades such as the p38/ERK pathway. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Within this class, methoxylated flavones have garnered attention for their enhanced metabolic stability and potent cytotoxic activities against various cancer cell lines. This compound (HDMF), a specific flavonol, has emerged as a promising candidate for cancer therapy. Its unique structure, featuring a hydroxyl group at the 3-position and methoxy groups at the 3' and 4' positions, contributes to its distinct biological functions. This document elucidates the core mechanisms through which HDMF exerts its therapeutic effects, with a primary focus on its application in oncology.

Anticancer Mechanism of Action

HDMF employs a multi-pronged approach to inhibit cancer progression, targeting fundamental cellular machinery and signaling pathways.

Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest

A primary mechanism of action for HDMF is the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division.

-

Action: HDMF directly interferes with the polymerization of tubulin, the protein subunit of microtubules.[2][3] This inhibition prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation.

-

Consequence: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[2][4] Unable to complete mitosis, the cancer cells are primed for apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells. Studies on human melanoma (SK-MEL-1) and leukemia cells have confirmed that HDMF's potent cytotoxic effects are linked to its ability to block tubulin polymerization and induce G2/M arrest.[2][4]

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Following cell cycle arrest, HDMF is a potent inducer of apoptosis (programmed cell death) through multiple pathways.

-

Mitochondrial (Intrinsic) Pathway: HDMF treatment is associated with the dissipation of the inner mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[2][4] Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase that, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[4]

-

Extrinsic Pathway: Evidence also points to the activation of the extrinsic apoptotic pathway in melanoma cells, which involves cell surface death receptors.[2]

-

Caspase Activation: The induction of apoptosis is confirmed to be caspase-dependent, as broad-spectrum caspase inhibitors (like z-VAD-fmk) can prevent HDMF-induced cell death.[4]

Suppression of Glioblastoma Invasion and Stemness

In the context of glioblastoma multiforme (GBM), one of the most aggressive brain tumors, HDMF demonstrates capabilities beyond cytotoxicity by targeting invasion and cancer stem cell (CSC) properties.

-

Inhibition of Migration and Invasion: In U251 glioblastoma cells, HDMF dose-dependently reduces cell migration and invasion.[5] This effect is mediated by the inhibition of the p38 and ERK signaling proteins.[5] The downstream consequence is the likely inhibition of Matrix Metalloproteinase-3 (MMP-3), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in cancer cell invasion.[5]

-

Suppression of Stemness: HDMF also targets the glioblastoma stem cell population. It has been shown to inhibit neurosphere formation and reduce the expression of key glioma stem cell markers, including Musashi, Sox-2, and c-myc.[5] This action is linked to the inhibition of Bcl-w, an anti-apoptotic protein also implicated in maintaining stemness.[5]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are central to regulating cell growth, stress responses, and apoptosis. HDMF's activity is intricately linked to these pathways.

-

Inhibition of p38/ERK in GBM: As mentioned, HDMF inhibits p38 and ERK signaling to reduce glioblastoma cell invasion.[5]

-

Activation of JNK/SAPK in Leukemia: Conversely, in leukemia cells, HDMF activates the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4] This activation contributes to the induction of apoptosis, as the inhibition of JNK/SAPK partially blocks HDMF-induced cell death.[4] This highlights the context-dependent role of MAPK signaling in response to HDMF.

Quantitative Data Summary

While extensive quantitative data for this compound is still emerging, studies on structurally related compounds provide valuable benchmarks for its potency.

| Compound | Cell Line / Target | Assay Type | Potency / Effect | Reference |

| 5,3′-dihydroxy-PeMF | MDA-MB-231 | Cytotoxicity | IC50: 21.27 μM | [6] |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Drug Resistance | RI50: 7.2 nM (Reversal of SN-38 resistance) | [7] |

| 3',4'-Dimethoxyflavone (lacks 3-OH) | HeLa / SH-SY5Y | Neuroprotection | EC50: 9.94 ± 1.05 μM (vs. MNNG-induced cell death) | [8] |

| 3',4'-Dimethoxyflavone (lacks 3-OH) | CYP1B1 | Metabolism | Rate: 4.2 min⁻¹ (O-demethylation) | [9] |

Key Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental designs are crucial for understanding the complex mechanisms of HDMF.

Signaling Pathway Diagrams

Caption: HDMF inhibits glioblastoma invasion via the p38/ERK/MMP-3 axis.

Caption: HDMF suppresses glioblastoma stemness by inhibiting Bcl-w signaling.

Caption: Apoptosis induction by HDMF via multiple converging pathways.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anticancer mechanisms of HDMF.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the analysis of HDMF.

Cell Culture

-

Cell Lines: Human glioblastoma (U251), human melanoma (SK-MEL-1), and human leukemia (HL-60, U-937) cell lines are commonly used.[2][4][5] U251 cells are typically cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[10]

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of HDMF for 24-72 hours. MTT reagent is added, and after incubation, the resulting formazan crystals are dissolved in DMSO. Absorbance is measured (typically at 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

FACS Analysis: Fluorescence-Activated Cell Sorting can be used to assess cytotoxicity by analyzing cell populations based on size, granularity, and uptake of viability dyes like Propidium Iodide (PI). In U251 cells, FACS analysis was used to confirm that the concentrations of HDMF used to inhibit invasion were not overtly cytotoxic.[5]

Cell Migration and Invasion Assays

-

Wound-Healing Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with HDMF. The rate of closure of the "wound" is monitored and photographed at different time points to assess cell migration.[5]

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After treatment with HDMF, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified by staining and counting.[5]

Apoptosis and Cell Cycle Analysis

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the nucleus of cells with compromised membranes.

-

Caspase Activity Assays: The activation of caspases can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates. Western blotting can also be used to detect the cleaved (active) forms of caspases (e.g., cleaved caspase-3, cleaved PARP).

-

Cell Cycle Analysis: Cells are treated with HDMF, fixed, and stained with a DNA-intercalating dye (e.g., PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Western Blotting

-

Protocol: Cells are treated with HDMF and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a membrane (e.g., PVDF), which is blocked and incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-p38, Bcl-2, Bax). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[5]

In Vitro Tubulin Polymerization Assay

-

Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Protocol: Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of HDMF. The polymerization process is monitored over time by measuring the increase in light scattering or absorbance at 340 nm in a spectrophotometer. Known tubulin inhibitors (e.g., colchicine) are used as positive controls.[2]

Conclusion and Future Directions

This compound is a potent, multi-targeted anticancer agent. Its mechanisms of action, including the inhibition of tubulin polymerization, induction of G2/M arrest and apoptosis, and modulation of key oncogenic signaling pathways like p38/ERK, provide a strong rationale for its further development. The ability to also target cancer stemness and invasion in aggressive cancers like glioblastoma further underscores its therapeutic potential.

Future research should focus on obtaining more extensive quantitative data, including IC50 values across a broader range of cancer cell lines, and conducting in vivo studies to validate these in vitro findings. Elucidating the precise binding site on tubulin and further exploring its effects on other signaling networks will provide a more complete picture of its therapeutic utility. The data presented herein serves as a foundational guide for scientists and researchers dedicated to advancing novel flavonoid-based therapies from the laboratory to the clinic.

References

- 1. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Hydroxy-3,4'-dimethoxyflavone blocks tubulin polymerization and is a potent apoptotic inducer in human SK-MEL-1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of 3-Hydroxy-3',4'-dimethoxyflavone in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of the naturally occurring flavonoid, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF). This document details the plant sources of this compound, provides in-depth experimental protocols for its extraction and purification, and summarizes its known biological activities, with a particular focus on its anticancer properties. The guide also elucidates the key signaling pathways modulated by HDMF and presents quantitative data in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a methoxylated flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid backbone plays a crucial role in determining their biological efficacy. HDMF, with its characteristic 3-hydroxy and 3',4'-dimethoxy substitutions, has been the subject of research, particularly for its promising activity against cancer cells. This guide will delve into the technical aspects of its discovery in plant extracts and the methodologies used to study its biological effects.

Discovery in Plant Extracts

This compound and its structural analogs have been identified in various plant species. The isolation of these compounds typically involves solvent extraction from the plant material, followed by chromatographic separation and purification.

Table 1: Plant Sources of this compound and Related Methoxyflavones

| Plant Species | Family | Plant Part | Isolated Compound(s) | Reference(s) |

| Kaempferia parviflora (Black Ginger) | Zingiberaceae | Rhizomes | 7,4'-dimethoxy-3-hydroxyflavone and other methoxyflavones | [1] |

| Cinnamomum longepaniculatum | Lauraceae | Not specified | This compound mentioned in the context of flavonoid extraction | |

| Primula veris | Primulaceae | Leaves | 3',4'-Dimethoxyflavone (a related compound) | [2] |

| Artemisia monosperma | Asteraceae | Aerial parts | Various methoxyflavones (e.g., 5-Hydroxy-3',4',6,7-tetramethoxyflavone) | [3] |

| Muntingia calabura L. | Muntingiaceae | Leaves | 5-hydroxy-3,7-dimethoxyflavone and other methoxyflavones | [1] |

| Cassia alata | Fabaceae | Leaves | 5,7-dihydroxy-3',4'-dimethoxyflavone | [4] |

Experimental Protocols

The isolation and analysis of this compound from plant extracts involve a series of systematic procedures, from initial extraction to final characterization and quantification.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of HDMF from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

This protocol is adapted from methods used for the extraction of methoxyflavones from Kaempferia parviflora rhizomes.[5]

-

Sample Preparation: Dried rhizomes of Kaempferia parviflora are ground into a fine powder.

-

Maceration: The powdered plant material is macerated with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude ethanolic extract.

-

Ultrasound-Assisted Extraction (Alternative Method): As an alternative to maceration, ultrasound-assisted extraction can be employed. The powdered rhizomes are mixed with 95% ethanol (e.g., 50 mL/g solid-to-solvent ratio) and subjected to ultrasonication for approximately 15-20 minutes.[5][6] This method can improve extraction efficiency and reduce extraction time.

This protocol is a general procedure for the purification of flavonoids from a crude extract.[7]

-

Adsorption: The crude extract is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., n-hexane).

-

Loading and Elution: The adsorbed sample is loaded onto the top of the column. The column is then eluted with a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate mixtures (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Fractions with similar TLC profiles are pooled together and the solvent is evaporated.

This protocol outlines the parameters for the analytical and preparative HPLC for flavonoid purification and quantification.

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and water containing 0.1% formic acid (B). The gradient can be optimized for the best separation.

-

Detection: The flavonoids are detected at their maximum absorbance wavelength, which is typically around 254 nm or 340 nm.

-

Quantification: For quantitative analysis, a calibration curve is prepared using a pure standard of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably its anticancer effects.

Anticancer Activity in Glioblastoma

Research has shown that HDMF can suppress the aggressiveness of glioblastoma multiforme (GBM) cells.[3]

-

Inhibition of Migration and Invasion: HDMF dose-dependently decreases the migratory and invasive potential of glioblastoma cells.[3]

-

Suppression of Stemness: The compound inhibits the formation of neurospheres and the expression of glioma stem cell markers.[3]

-

Mechanism of Action: The anticancer effects of HDMF in glioblastoma are attributed to the inhibition of the p38 and ERK signaling pathways, leading to a downstream reduction in the activity of matrix metalloproteinase-3 (MMP-3).[3] It also leads to the downregulation of the anti-apoptotic protein Bcl-w.

The following diagram illustrates the proposed signaling pathway for the anticancer effect of HDMF in glioblastoma.

Caption: Proposed signaling pathway of HDMF in glioblastoma cells.

Induction of Apoptosis

While direct studies on apoptosis induction by HDMF are limited, research on the structurally similar 3'-hydroxy-3,4'-dimethoxyflavone provides insights into its potential mechanism. This related compound has been shown to be a potent inducer of apoptosis in human leukemia and melanoma cells.[8][9]

-

Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest.[8][9]

-

Caspase Activation: It triggers apoptosis through a caspase-dependent mechanism, involving the activation of both intrinsic and extrinsic pathways.[8][9]

-

Mitochondrial Involvement: The apoptotic process is associated with the release of cytochrome c from the mitochondria.[8][10]

-

Role of Bcl-2 Family: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can confer partial resistance to the flavonoid-induced apoptosis, indicating an interaction with the Bcl-2 family of proteins.[10]

The following diagram illustrates the general mechanism of apoptosis induction by related flavonoids.

Caption: General apoptotic pathway induced by related hydroxy-dimethoxyflavones.

Quantitative Data Presentation

The biological activity of this compound and its analogs is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 5-hydroxy-6,7,8,4′-tetramethoxyflavone | PC3 | Prostate Cancer | 11.8 | [11] |

| Tangeritin (5,6,7,8,4′-pentamethoxyflavone) | PC3 | Prostate Cancer | 17.2 | [11] |

| 5,4′-dihydroxy-3,6,7,3′-tetramethoxyflavone | MCF-7 | Breast Cancer | 0.3 | [11] |

| 3'-hydroxy-3,4'-dimethoxyflavone | HL-60 | Human Leukemia | Strong cytotoxicity (specific IC50 not provided) | [8] |

| 3'-hydroxy-3,4'-dimethoxyflavone | U-937 | Human Leukemia | Strong cytotoxicity (specific IC50 not provided) | [8] |

| 3'-hydroxy-3,4'-dimethoxyflavone | MOLT-3 | Human Leukemia | Strong cytotoxicity (specific IC50 not provided) | [8] |

| 3'-hydroxy-3,4'-dimethoxyflavone | SK-MEL-1 | Human Melanoma | Strong cytotoxicity (specific IC50 not provided) | [9] |

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This technical guide has provided a comprehensive overview of its discovery in plant sources, detailed experimental protocols for its isolation and analysis, and an in-depth look at its biological activities and underlying molecular mechanisms. The structured presentation of quantitative data and the visualization of key signaling pathways are intended to aid researchers in their ongoing and future investigations into this and other related methoxyflavones. Further research is warranted to fully elucidate its therapeutic potential, including more extensive in vivo studies and the exploration of a broader range of biological targets.

References

- 1. This compound | 6889-80-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. 3'-Hydroxy-3,4'-dimethoxyflavone blocks tubulin polymerization and is a potent apoptotic inducer in human SK-MEL-1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3-Hydroxy-3',4'-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-Hydroxy-3',4'-dimethoxyflavone, a flavonoid compound with demonstrated potential as an anticancer agent. This document outlines its effects on various cancer cell lines, details the experimental protocols for assessing its cytotoxic activity, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction